![molecular formula C14H11BrN4O4 B2460032 5-溴-N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)呋喃-2-甲酰胺 CAS No. 2034321-27-0](/img/structure/B2460032.png)
5-溴-N-(2-(2,4-二氧代-1,2-二氢吡啶并[2,3-d]嘧啶-3(4H)-基)乙基)呋喃-2-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide is an organic compound with a complex structure that comprises multiple functional groups. This compound belongs to a category of molecules known for their biological activity and potential therapeutic applications.
科学研究应用
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide has found applications in:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its interactions with biological macromolecules.
Medicine: : Potential therapeutic properties for diseases like cancer due to its bioactive structure.
Industry: : Used in the development of new materials or as a precursor in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide typically involves several steps:
Bromination: : Introducing a bromine atom to the furan ring using bromine or a brominating agent.
Formation of the Pyrido[2,3-d]pyrimidine Moiety: : Synthesized through a multi-step reaction starting from basic organic molecules such as pyridine derivatives, using conditions that facilitate the cyclization and formation of the desired ring structure.
Amidation: : Coupling the bromo-furan and the pyrido[2,3-d]pyrimidine through an amide bond, often using reagents like carbodiimides for activation.
Industrial Production Methods
Scaling up the production involves optimizing the yield and purity through:
Continuous flow chemistry for efficient bromination.
Catalytic cyclization for forming the pyrido[2,3-d]pyrimidine moiety.
Use of industrial-scale reactors for amidation.
化学反应分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, altering the functional groups and leading to new derivatives.
Reduction: : Hydrogenation or other reducing agents can modify certain parts of the molecule.
Substitution: : Various substituents can be introduced or modified through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, chromium trioxide.
Reduction: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: : Nucleophiles like amines or electrophiles like halides.
Major Products
Oxidation Products: : Hydroxylated or carboxylated derivatives.
Reduction Products: : Reduced functional group variants, such as amines.
Substitution Products: : Variants with different substituents replacing the bromine or other groups.
作用机制
The compound's mechanism involves:
Molecular Targets: : Interacting with specific proteins or enzymes, potentially inhibiting their function.
Pathways Involved: : Modulating biochemical pathways relevant to disease processes, like apoptosis in cancer cells.
相似化合物的比较
5-bromo-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide stands out due to its unique structure and bioactivity. Similar compounds include:
N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Lacks the bromine atom, affecting its reactivity.
5-chloro-N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Chlorine instead of bromine, altering its chemical properties.
5-bromo-N-(2-(2-oxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)furan-2-carboxamide: : Variation in the oxo groups, impacting its activity.
There you have it! If this detailed dive was a bit too science-heavy, feel free to ask more about any specific part.
属性
IUPAC Name |
5-bromo-N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrN4O4/c15-10-4-3-9(23-10)12(20)17-6-7-19-13(21)8-2-1-5-16-11(8)18-14(19)22/h1-5H,6-7H2,(H,17,20)(H,16,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKPFXMXXIDSIEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC=C(O3)Br)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-Methyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B2459949.png)
![N-Methyl-1-[2-(methylamino)naphthalen-1-yl]naphthalen-2-amine;sulfane](/img/new.no-structure.jpg)
![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2459951.png)
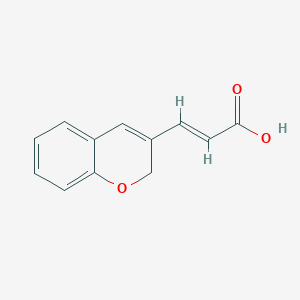
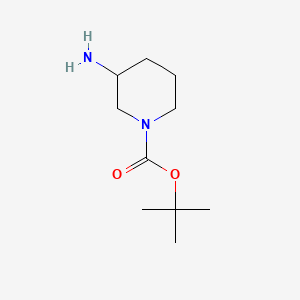
![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2459954.png)
![3-iodo-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459957.png)
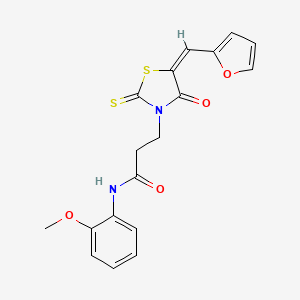
![3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2459960.png)
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)
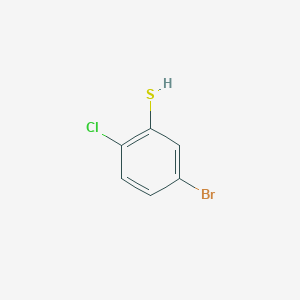
![(3As,6aR)-2,2-dioxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-5-one](/img/structure/B2459966.png)
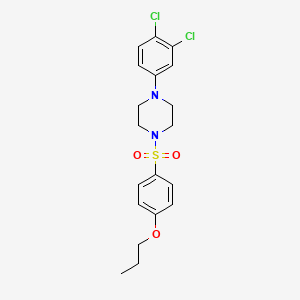
![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2459969.png)
